molecular formula C5H5BrFNO B3111199 5-Fluoropyridin-2-ol hydrobromide CAS No. 1820740-23-5

5-Fluoropyridin-2-ol hydrobromide

Cat. No.: B3111199
CAS No.: 1820740-23-5
M. Wt: 194.00
InChI Key: GVPDOBQBFOISHH-UHFFFAOYSA-N
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Description

5-Fluoropyridin-2-ol hydrobromide is a chemical compound with the molecular formula C5H4FNO.BrH. It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a hydroxyl group at the 2-position. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridin-2-ol hydrobromide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-hydroxypyridine with a fluorinating agent such as N-fluoropyridinium salts. The reaction is usually carried out in the presence of a strong acid to facilitate the substitution of the hydroxyl group with a fluorine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through crystallization or distillation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridin-2-ol hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

    Oxidation: 5-Fluoropyridin-2-one

    Reduction: 5-Fluoropyridin-2-amine

    Substitution: 5-Chloropyridin-2-ol, 5-Bromopyridin-2-ol

Scientific Research Applications

5-Fluoropyridin-2-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoropyridin-2-ol hydrobromide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyridin-2-ol
  • 5-Bromopyridin-2-ol
  • 5-Iodopyridin-2-ol

Uniqueness

5-Fluoropyridin-2-ol hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size result in unique reactivity patterns and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDOBQBFOISHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoropyridin-2-ol hydrobromide
Reactant of Route 2
5-Fluoropyridin-2-ol hydrobromide
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5-Fluoropyridin-2-ol hydrobromide
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5-Fluoropyridin-2-ol hydrobromide
Reactant of Route 5
5-Fluoropyridin-2-ol hydrobromide
Reactant of Route 6
5-Fluoropyridin-2-ol hydrobromide

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